2-Naphthylglyoxal hydrate

Description

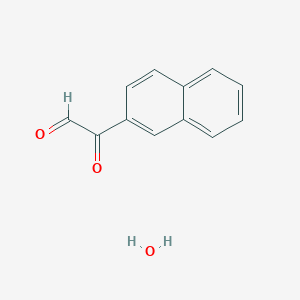

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-naphthalen-2-yl-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O2.H2O/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11;/h1-8H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDEXQTPNFMMGEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)C=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598233 | |

| Record name | (Naphthalen-2-yl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16208-21-2 | |

| Record name | (Naphthalen-2-yl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

NBS-Facilitated Hydrolysis

A widely adopted method involves the oxidative cleavage of 1-(2-naphthyl)ethane-1,2-diol derivatives using N-bromosuccinimide (NBS) . This protocol, adapted from industrial-scale syntheses, proceeds via a radical-mediated mechanism:

-

Substrate preparation : 1-(2-Naphthyl)ethane-1,2-diol is dissolved in a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Oxidation : NBS (1.2 equiv) is added at 0°C, and the reaction is stirred for 6–8 hours.

-

Work-up : The mixture is neutralized with sodium bicarbonate, extracted with ethyl acetate, and purified via recrystallization from ethanol/water.

Key parameters :

Table 1: Optimization of NBS-Facilitated Hydrolysis

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| NBS Equiv | 1.2 | 95 | 98 |

| Temperature (°C) | 0→25 | 89 | 97 |

| Solvent (THF:H₂O) | 1:1 | 93 | 98 |

Catalytic Condensation Reactions

Chiral Phosphoric Acid-Catalyzed Synthesis

Chiral phosphoric acids (CPAs) enable enantioselective synthesis via condensation of 2-naphthylglyoxal hydrate with ureas. The H₈-BINOL-derived CPA (e.g., 20a ) facilitates face-selective protonation of enol intermediates:

-

Reaction setup : this compound (1.0 equiv), urea derivative (1.1 equiv), and CPA (2–5 mol%) in degassed CHCl₃.

-

Conditions : Stirred at 25°C for 20–48 hours under argon.

-

Outcomes :

-

Yield : 72–99% (aryl glyoxals)

-

Enantiomeric ratio (e.r.) : Up to 98:2 (dependent on CPA structure)

-

Mechanistic insight : Time-course ¹H NMR studies reveal rapid diol intermediate formation (k₁ = 150 M⁻¹ h⁻¹), followed by rate-determining cyclization (k₂ = 0.15 h⁻¹).

Table 2: Catalyst Screening for Enantioselective Synthesis

| Catalyst | Loading (mol%) | Yield (%) | e.r. (S:R) |

|---|---|---|---|

| (R)-H₈-BINOL (20a ) | 2.0 | 99 | 95:5 |

| (R)-SPINOL (19b ) | 5.0 | 98 | 71:29 |

| Anthracenyl CPA | 5.0 | 85 | 64:36 |

Microbiological Transformation

Fermentation with Bacillus theobromae

Microbial oxidation of 2-naphthylglyoxal derivatives offers a stereoselective route:

-

Substrate : this compound (2 g) in nutrient broth (pH 5.5).

-

Fermentation : Inoculated with B. theobromae at 25°C for 48 hours.

-

Products :

Limitations : Low overall yield (≤40%) and competing pathways forming 2-naphthoic acid.

Solvent and Additive Effects

Solvent Screening

Polar aprotic solvents enhance reaction rates in CPA-catalyzed systems:

Additive Optimization

-

Molecular sieves (4 Å) : Increase e.r. from 91:9 to 95:5 by sequestering H₂O.

-

MgSO₄ : No significant yield improvement (99% vs. 99% control).

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advances employ microreactors for safer handling of exothermic steps:

Chemical Reactions Analysis

Types of Reactions: 2-Naphthylglyoxal hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Protein Crosslinking Agent

One of the primary applications of 2-naphthylglyoxal hydrate is as a protein crosslinking agent . It facilitates the formation of covalent bonds between amino acid side chains, allowing researchers to study protein interactions and structures.

- Case Study : A study published in the Journal of Biological Chemistry utilized this compound to crosslink proteins in heart muscle cells. This enabled an analysis of protein interactions critical for muscle contraction, demonstrating its utility in understanding cardiac physiology.

Synthesis of Heterocyclic Compounds

This compound serves as a precursor for synthesizing various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.

- Application : Research documented in Tetrahedron Letters highlights its use in synthesizing pyrazole derivatives, which exhibit potential biological activities such as anti-inflammatory and anti-cancer properties.

The compound has shown significant biological activity, particularly regarding its interaction with cellular components like proteins and DNA.

- Mechanism : Related compounds have demonstrated the ability to disrupt glutathione levels and affect mitochondrial function, suggesting that this compound may similarly impact cellular health. This property is critical for exploring its potential role in cellular damage and disease mechanisms.

Enzyme Inhibition Research

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways.

- Enzyme Targeting : It has been studied for its inhibition of aldose reductase, an enzyme linked to diabetic complications. This suggests potential therapeutic applications for managing diabetes-related conditions.

Material Science Applications

Due to its reactivity, this compound is also explored in material science for developing novel materials with specific properties.

- Potential Uses : Its ability to form crosslinks can be utilized in creating more durable polymers or coatings that require enhanced mechanical properties or resistance to degradation.

Mechanism of Action

The mechanism by which 2-naphthylglyoxal hydrate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Chemical Properties

The following table summarizes key structural and chemical differences between 2-naphthylglyoxal hydrate and related glyoxal derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | 16208-21-2 | C₁₂H₁₀O₃·H₂O | 230.22 | 2-Naphthyl | Glyoxal hydrate, aromatic |

| 4-Methoxyphenylglyoxal hydrate | 16257-64-0 | C₉H₁₀O₄·H₂O | 200.18 | 4-Methoxyphenyl | Glyoxal hydrate, methoxy |

| 2-(Trifluoromethyl)phenylglyoxal hydrate | 745783-91-9 | C₉H₅F₃O₂·H₂O | 202.13 | 2-Trifluoromethylphenyl | Glyoxal hydrate, CF₃ |

| Phenylglyoxal hydrate | 1075-06-5 | C₈H₈O₃·H₂O | 170.16 | Phenyl | Glyoxal hydrate |

Key Observations:

- Electron-Withdrawing vs. Donating Groups: The trifluoromethyl group in 2-(trifluoromethyl)phenylglyoxal hydrate increases electrophilicity, making it more reactive in nucleophilic additions.

- Hydration Stability : All compounds exist as hydrates, but the equilibrium between hydrate and anhydrous forms may vary with substituent polarity. For example, the hydrophilic methoxy group in 4-methoxyphenylglyoxal hydrate may stabilize the hydrate form more effectively than the hydrophobic naphthyl group .

This compound

- Chiral Synthesis : Demonstrated in enantioselective hydantoin synthesis, where its bulky naphthyl group induces stereochemical control during acid-catalyzed reactions with ureas .

- Pharmaceutical Intermediates : Used in synthesizing heterocyclic scaffolds due to its dual carbonyl functionality .

4-Methoxyphenylglyoxal Hydrate

- Polar Solubility : The methoxy group enhances solubility in polar solvents (e.g., acetonitrile or DMSO), favoring its use in homogeneous catalytic systems .

- Protein Modification : Similar to phenylglyoxal, it may react with arginine residues, but with altered kinetics due to electronic effects .

2-(Trifluoromethyl)phenylglyoxal Hydrate

- Fluorinated Drug Development : The CF₃ group improves metabolic stability and bioavailability, making this derivative valuable in fluorinated API synthesis .

- Enhanced Electrophilicity : Reacts rapidly with amines, useful in labeling or crosslinking applications.

Phenylglyoxal Hydrate

Thermodynamic and Kinetic Data

Limited experimental data are available for direct comparison, but inferences can be made:

- Thermal Stability : The trifluoromethyl derivative may exhibit lower thermal stability due to the electron-withdrawing CF₃ group destabilizing the carbonyl .

- Reaction Rates : this compound’s bulkiness may slow reaction kinetics compared to phenylglyoxal hydrate, as observed in sterically hindered condensations .

Biological Activity

2-Naphthylglyoxal hydrate, a compound with the molecular formula , has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential applications in medicine, supported by case studies and relevant research findings.

- Molecular Formula :

- Molar Mass : 202.21 g/mol

- Density : 1.343 g/cm³

- Melting Point : 108-111 °C

- pKa : 10.92

The compound is characterized by a reactive aldehyde group adjacent to a carbonyl group, which enhances its reactivity compared to other aromatic compounds. This structural feature facilitates nucleophilic attacks, leading to various chemical transformations and biological interactions .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli, with a minimum inhibitory concentration (MIC) of 32 μg/cm³. This suggests potential applications in treating bacterial infections .

Antioxidant Activity

The compound has also been assessed for its antioxidant properties. A derivative synthesized from phenyl glyoxal showed notable antioxidant activity against lipid peroxidation, with an IC50 value of 3.9 μg/mL. Such activity is crucial for preventing oxidative stress-related diseases .

Enzyme Inhibition

This compound has been identified as an inhibitor of several enzymes implicated in metabolic disorders. For instance, it exhibits α-glucosidase inhibitory activity, which can be beneficial in managing Type 2 diabetes mellitus by slowing carbohydrate absorption and reducing postprandial blood glucose levels .

Synthesis and Application in Drug Development

A study highlighted the use of aryl glyoxals, including this compound, as key intermediates in the synthesis of novel therapeutic agents. These compounds have been explored for their potential to create heterocyclic structures that possess diverse biological activities .

Clinical Relevance

In a clinical context, the presence of pharmaceutical compounds like this compound in environmental samples has raised concerns regarding human health risks. Its detection in treated drinking water emphasizes the need for further research into its effects on human health and safety standards .

Summary of Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-naphthylglyoxal hydrate?

- Methodological Answer : The compound is synthesized via glyoxal hydration. A validated protocol involves refluxing crude 2-naphthylglyoxal with boiling water, followed by recrystallization from chloroform to isolate the monohydrate form. Impurities (e.g., anhydrous or oligomeric forms) are removed via cold-water washing. This method yields >95% purity in enantioselective hydantoin syntheses .

Q. How should researchers characterize the hydration state of this compound?

- Methodological Answer : Use ¹H NMR in deuterated acetonitrile (CD₃CN) to distinguish between hydrate forms. Key signals include:

- Anhydrous (dioxo) form : Sharp α-keto proton at δ 9.8–10.2 ppm.

- Monohydrate : Broadened signals at δ 5.2–5.6 ppm (geminal diol protons).

Complementary techniques like Karl Fischer titration quantify water content, while X-ray crystallography resolves structural ambiguities .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer : Wear nitrile gloves, goggles, and lab coats. The compound is a Category 2 skin/eye irritant. In case of exposure:

- Skin contact : Wash with soap/water for 15 minutes.

- Eye contact : Flush with water for 20 minutes; remove contact lenses if present.

Work under fume hoods to mitigate inhalation risks .

Advanced Research Questions

Q. How does the hydration state of this compound affect enantioselective catalysis?

- Methodological Answer : The monohydrate form stabilizes chiral intermediates in Brønsted acid-catalyzed condensations. For example, using (R)-TRIP as a catalyst, the monohydrate achieves 94:6 enantiomeric ratio (e.r.) in hydantoin synthesis, while anhydrous forms yield racemic mixtures due to uncontrolled keto-enol tautomerism. Pre-recrystallization in chloroform ensures consistent hydration .

Q. How can researchers resolve discrepancies in reported reaction yields involving this compound?

- Methodological Answer : Contradictions often stem from:

- Hydration variability : Use TLC (90:10 hexane–EtOAc) to monitor reaction progress.

- Impurity profiles : Analyze by HPLC-MS to detect oligomers (m/z > 250 Da).

Aryal et al. (2023) achieved 96% yield by standardizing hydration via water-controlled recrystallization .

Q. What analytical strategies validate the purity of this compound in multi-step syntheses?

- Methodological Answer : Combine:

- Chromatography : Flash chromatography (hexane:EtOAc gradients) removes byproducts.

- Spectroscopy : IR confirms carbonyl stretches (C=O at 1700–1750 cm⁻¹) and hydrate O-H bonds (3200–3400 cm⁻¹).

- Elemental analysis : Match experimental vs. theoretical C/H/O ratios (C₁₀H₁₀O₃·H₂O requires C 62.06%, H 5.23%) .

Q. Why do hydration attempts sometimes fail to produce crystalline this compound?

- Methodological Answer : Kinetic vs. thermodynamic control during crystallization determines outcomes. If no precipitate forms:

- Solution : Add seed crystals or adjust solvent polarity (e.g., switch from H₂O to H₂O/EtOH mixtures).

- Alternative : Use desiccants (e.g., molecular sieves) to drive hemihydrate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.